

## A Comparative Guide to Crisugabalin for Pregabalin-Refractory Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and drug development professionals, the management of neuropathic pain that is refractory to first-line therapies like pregabalin presents a significant clinical challenge. This guide provides an objective comparison of **crisugabalin**, a novel  $\alpha 2\delta$ -1 ligand, with existing alternatives, supported by available clinical and preclinical data.

### **Mechanism of Action: A Tale of Two Gabapentinoids**

Both pregabalin and **crisugabalin** belong to the gabapentinoid class of drugs, exerting their analgesic effects primarily by targeting the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] By binding to this subunit, they modulate calcium influx into presynaptic neurons, which in turn reduces the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide.[1][5][6] This dampening of neuronal hyperexcitability is the core mechanism behind their pain-relieving effects.[4]

While sharing a common target, **crisugabalin** exhibits distinct properties. Preclinical studies have shown that it has a significantly higher binding affinity for the  $\alpha 2\delta$ -1 subunit compared to pregabalin (half-maximal inhibitory concentration of 4.0 nM vs. 92.0 nM, respectively).[7] **Crisugabalin** also demonstrates 23-fold greater selectivity for the  $\alpha 2\delta$ -1 subunit.[8] A key differentiator is its pharmacokinetic profile; preclinical data indicate that **crisugabalin** has an 18-fold lower brain tissue exposure level than pregabalin, suggesting a potential for a more favorable neurotoxicity profile with fewer central nervous system (CNS) side effects like dizziness and somnolence.[7][9]





Click to download full resolution via product page

**Caption:** Comparative mechanism of action for **Crisugabalin** and Pregabalin.

## **Comparative Clinical Efficacy**



While direct head-to-head trials in a pregabalin-refractory population are emerging, recent phase 2 and 3 studies provide strong evidence for **crisugabalin**'s efficacy in broader neuropathic pain conditions, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).

# Crisugabalin in Diabetic Peripheral Neuropathic Pain (DPNP)

A phase 2/3 adaptive randomized clinical trial (NCT04647773) evaluated **crisugabalin** against placebo and pregabalin in 596 patients with DPNP.[10] The study highlighted a particularly rapid onset of action for **crisugabalin**.

| Endpoint                                                                          | Crisugabalin<br>(40 mg/day) | Crisugabalin<br>(80 mg/day) | Pregabalin<br>(300 mg/day) | Placebo |
|-----------------------------------------------------------------------------------|-----------------------------|-----------------------------|----------------------------|---------|
| Time to Significant Pain Reduction (vs. Placebo)                                  | Week 1                      | Week 1                      | Week 6                     | N/A     |
| Significant Improvement in Daily Sleep Interference Score (DSIS)                  | From Day 2                  | From Day 2                  | Not specified              | N/A     |
| Data sourced from a multicenter, randomized, double-blind, controlled study. [10] |                             |                             |                            |         |

### Crisugabalin in Postherpetic Neuralgia (PHN)

A phase 3 randomized clinical trial (NCT05140863) involving 366 adults with PHN demonstrated significant pain reduction for **crisugabalin** compared to placebo over 12 weeks.



[7][8] This trial excluded patients whose pain was not controlled by prior therapy with high-dose pregabalin (≥300 mg/d) or gabapentin (≥1200 mg/d), providing insights into its efficacy in a potentially treatment-resistant population.[8]

| Endpoint (at Week                                                                                 | Crisugabalin (40<br>mg/day) | Crisugabalin (80<br>mg/day) | Placebo |
|---------------------------------------------------------------------------------------------------|-----------------------------|-----------------------------|---------|
| Change in Average Daily Pain Score (ADPS) from Baseline                                           | -2.2                        | -2.6                        | -1.1    |
| Patients with ≥30% Pain Reduction                                                                 | 61.2%                       | 54.5%                       | 35.5%   |
| Patients with ≥50% Pain Reduction                                                                 | 37.2%                       | 38.0%                       | 20.2%   |
| Data sourced from a phase 3, multicenter, randomized, doubleblind, placebocontrolled study.[8][9] |                             |                             |         |

### **Experimental Protocols**

The robust design of these clinical trials provides confidence in the data. Below is a summary of the methodology for the PHN study, which is representative of the rigorous evaluation **crisugabalin** has undergone.

Study Title: Efficacy and Safety of **Crisugabalin** (HSK16149) in Adults with Postherpetic Neuralgia.[8]

- Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study followed by a 14-week open-label extension.[8]
- Participants: 366 adults with PHN and an average daily pain score (ADPS) of at least 4 on an 11-point scale.[8]







- Interventions: Patients were randomized (1:1:1) to receive one of the following for 12 weeks: [8]
  - o Crisugabalin 20 mg twice daily (40 mg/day)
  - Crisugabalin 40 mg twice daily (80 mg/day)
  - Placebo
- Primary Efficacy Endpoint: The change from baseline in the ADPS at week 12.[8]
- Secondary Endpoints: Changes in the Numeric Rating Scale (NRS) and the daily sleep interference score (DSIS).[8]





Click to download full resolution via product page

Caption: Experimental workflow of the Phase 3 Crisugabalin trial in PHN.



# Alternatives for Pregabalin-Refractory Neuropathic Pain

When patients fail to respond to or tolerate pregabalin, clinicians may consider several other classes of medication. **Crisugabalin** would enter this landscape as a new option.

- Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine is a first-line treatment option, particularly effective for diabetic neuropathic pain.[11]
- Tricyclic Antidepressants (TCAs): Nortriptyline and desipramine are used, though their side effect profile can be limiting, especially in the elderly.[11]
- Other Gabapentinoids: Gabapentin is an option, although it requires slower titration and has a more complex pharmacokinetic profile than pregabalin.[11][12]
- Topical Agents: Lidocaine patches and high-concentration capsaicin are beneficial for localized neuropathic pain with minimal systemic absorption.[11]
- Opioids: Generally reserved for refractory cases due to the significant risk of adverse effects and dependence.[11]

### Conclusion

**Crisugabalin** represents a promising evolution in the gabapentinoid class for the treatment of neuropathic pain. Clinical trial data demonstrate its efficacy in reducing pain and improving sleep, with a notably rapid onset of action compared to pregabalin in DPNP studies.[10] Its higher binding affinity and selectivity for the  $\alpha 2\delta$ -1 subunit, combined with a preclinical profile suggesting lower CNS penetration, may translate to an improved therapeutic window.[7][8] For patients with neuropathic pain who are refractory to pregabalin, **crisugabalin** stands out as a potential new therapeutic option that warrants further investigation, particularly through direct comparative trials in treatment-resistant populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Crisugabalin? [synapse.patsnap.com]
- 3. What is Crisugabalin used for? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Crisugabalin (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hcplive.com [hcplive.com]
- 10. Rapid Onset of Pain Relief with Crisugabalin in Patients with Diabetic Peripheral Neuropathic Pain: Findings from a Multicenter, Randomized, Double-Blind, Controlled Study
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Crisugabalin for Pregabalin-Refractory Neuropathic Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12431374#efficacy-of-crisugabalin-in-pregabalin-refractory-neuropathic-pain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com